molecular formula C16H23N B11877136 1-Ethyl-3,4-dihydro-1H-spiro[naphthalene-2,2'-piperidine]

1-Ethyl-3,4-dihydro-1H-spiro[naphthalene-2,2'-piperidine]

Cat. No.: B11877136
M. Wt: 229.36 g/mol
InChI Key: PNUWATDBZBKUHK-UHFFFAOYSA-N
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Description

1-Ethyl-3,4-dihydro-1H-spiro[naphthalene-2,2’-piperidine] is a spiro compound that features a unique structure where a naphthalene moiety is fused with a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Ethyl-3,4-dihydro-1H-spiro[naphthalene-2,2’-piperidine] typically involves the reaction of naphthalene derivatives with piperidine under specific conditions. One common method involves the use of a Stollé-type reaction, where naphthalene derivatives are reacted with oxalyl chloride to form intermediate compounds, which are then cyclized with piperidine . The reaction conditions often require anhydrous solvents and catalysts such as Lewis acids to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of automated systems for monitoring and controlling reaction parameters can improve the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

1-Ethyl-3,4-dihydro-1H-spiro[naphthalene-2,2’-piperidine] undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Halogenation using bromine or chlorination using chlorine gas.

Major Products Formed

    Oxidation: Naphthoquinone derivatives.

    Reduction: Saturated spiro compounds.

    Substitution: Halogenated naphthalene derivatives.

Mechanism of Action

The mechanism of action of 1-Ethyl-3,4-dihydro-1H-spiro[naphthalene-2,2’-piperidine] involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Ethyl-3,4-dihydro-1H-spiro[naphthalene-2,2’-piperidine] is unique due to its specific spiro structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and bioactivity profiles, making it a valuable compound for various applications.

Properties

Molecular Formula

C16H23N

Molecular Weight

229.36 g/mol

IUPAC Name

4-ethylspiro[2,4-dihydro-1H-naphthalene-3,2'-piperidine]

InChI

InChI=1S/C16H23N/c1-2-15-14-8-4-3-7-13(14)9-11-16(15)10-5-6-12-17-16/h3-4,7-8,15,17H,2,5-6,9-12H2,1H3

InChI Key

PNUWATDBZBKUHK-UHFFFAOYSA-N

Canonical SMILES

CCC1C2=CC=CC=C2CCC13CCCCN3

Origin of Product

United States

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